molecular formula C15H13N3O3S B15011497 3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B15011497
M. Wt: 315.3 g/mol
InChI Key: NSPFBFHZLALUNK-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxy group attached to a benzaldehyde moiety, which is further linked to a benzisothiazole ring through a hydrazone linkage

Preparation Methods

The synthesis of 2-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the reaction of 2-methoxybenzaldehyde with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified using recrystallization techniques .

Chemical Reactions Analysis

2-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating diseases such as cancer and diabetes.

    Industry: The compound is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can be compared with other similar compounds such as:

The uniqueness of 2-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone lies in its specific hydrazone linkage and methoxybenzaldehyde moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H13N3O3S/c1-21-13-8-4-2-6-11(13)10-16-17-15-12-7-3-5-9-14(12)22(19,20)18-15/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

NSPFBFHZLALUNK-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1C=NNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.